

Synthesis of 1,2-Dibromobutane from But-1-ene: A Technical Guide

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Compound of Interest

Compound Name: 1,2-Dibromobutane

Cat. No.: B1584511

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This in-depth technical guide details the synthesis of **1,2-dibromobutane** from the electrophilic addition of bromine to but-1-ene. The document outlines the reaction mechanisms, provides a comprehensive experimental protocol, and presents key quantitative data, including spectroscopic analysis of the final product.

Introduction

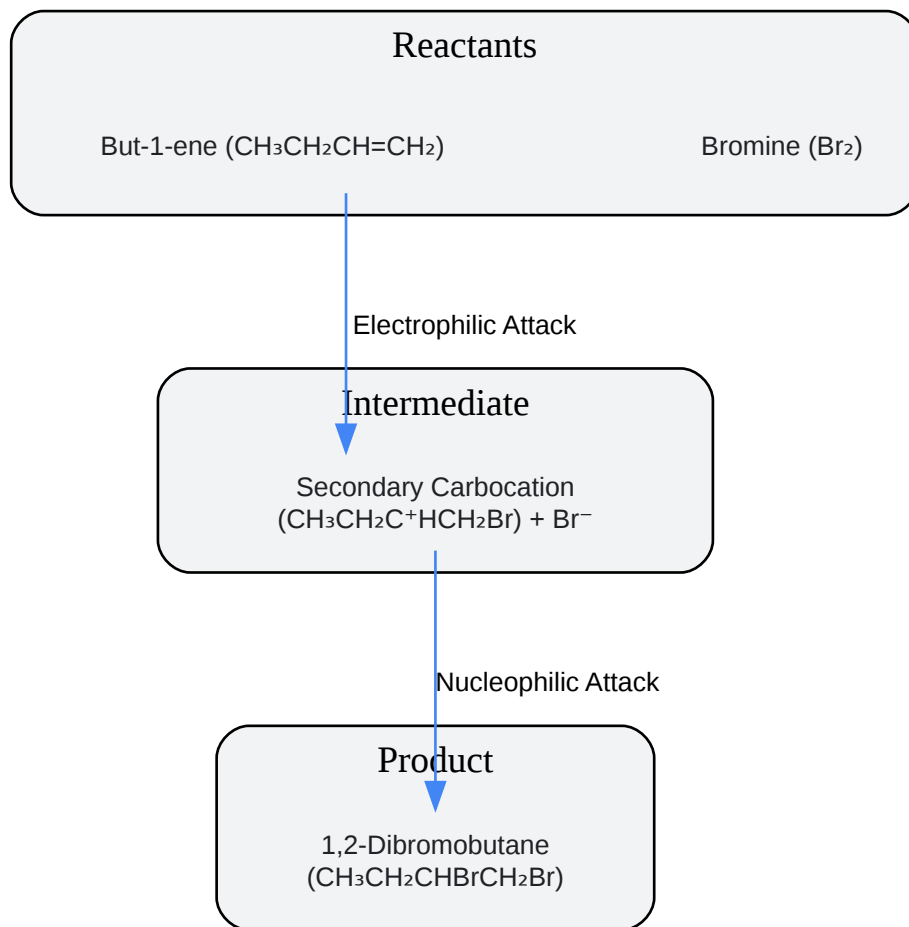
The synthesis of vicinal dihalides, such as **1,2-dibromobutane**, is a fundamental transformation in organic chemistry. This reaction proceeds via the electrophilic addition of a halogen, in this case, bromine, across the double bond of an alkene. **1,2-Dibromobutane** serves as a versatile intermediate in various synthetic pathways, including the formation of diols, alkynes, and other functionalized butane derivatives, which are of interest in medicinal chemistry and materials science.

Reaction Mechanism

The addition of bromine to but-1-ene is a classic example of electrophilic addition. The reaction proceeds through a two-step mechanism. The electron-rich double bond of but-1-ene acts as a nucleophile, attacking the bromine molecule, which becomes polarized as it approaches the alkene. This leads to the formation of a key intermediate, which can be depicted in two ways: a classical carbocation intermediate and a more contemporary and widely accepted cyclic bromonium ion intermediate.

Carbocation Intermediate Pathway

In this model, the initial attack of the π -bond on the bromine molecule leads to the formation of a secondary carbocation at the more substituted carbon (C2) and a bromide ion. The bromide ion then acts as a nucleophile, attacking the carbocation to form the final product, **1,2-dibromobutane**.



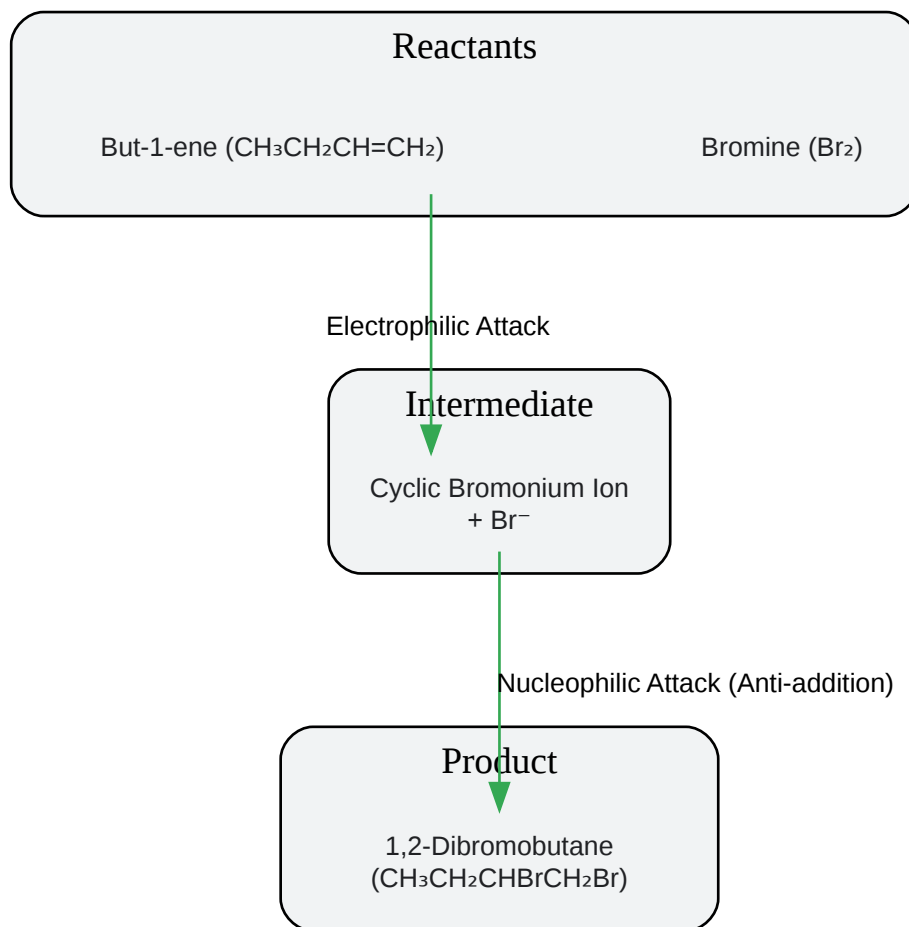
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Caption: Carbocation intermediate pathway for the bromination of but-1-ene.

Bromonium Ion Intermediate Pathway

A more accurate representation of the mechanism involves the formation of a cyclic bromonium ion. In this pathway, the bromine atom simultaneously bonds to both carbon atoms of the original double bond, forming a three-membered ring. This intermediate is then attacked by the

bromide ion in an anti-addition fashion, leading to the formation of **1,2-dibromobutane**. This mechanism correctly explains the observed stereochemistry of the reaction.



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Caption: Bromonium ion intermediate pathway for the bromination of but-1-ene.

Experimental Protocol

The following is a representative experimental procedure for the synthesis of **1,2-dibromobutane** from but-1-ene.

Materials and Equipment

Material/Equipment	Specifications
But-1-ene	≥99% purity
Bromine	≥99.5% purity
Dichloromethane (DCM)	Anhydrous, ≥99.8%
Sodium bicarbonate	Saturated aqueous solution
Anhydrous magnesium sulfate	Granular
Round-bottom flask	250 mL
Dropping funnel	100 mL
Magnetic stirrer and stir bar	
Ice bath	
Separatory funnel	250 mL
Rotary evaporator	
Distillation apparatus	

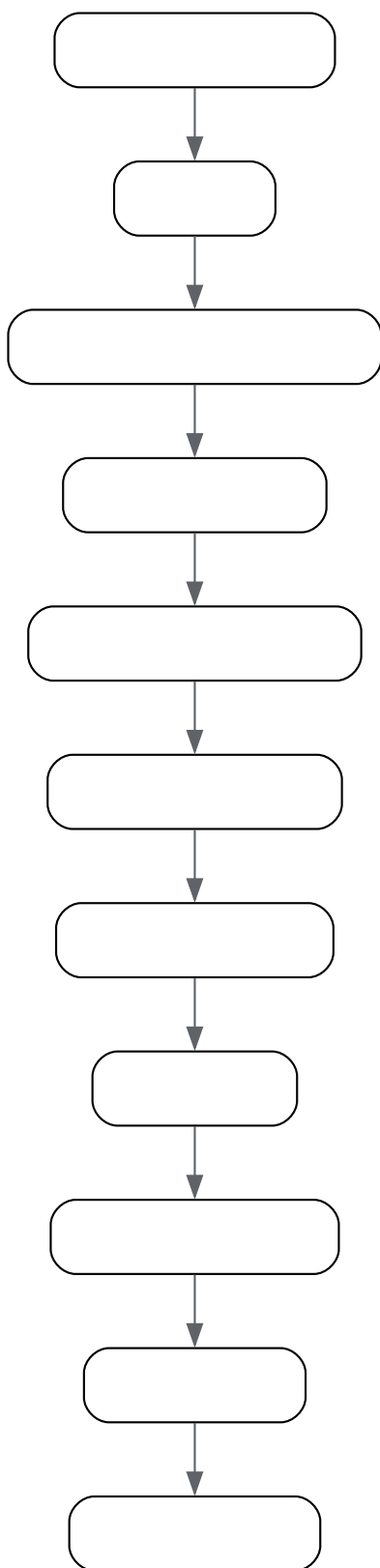
Procedure

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve but-1-ene (e.g., 5.6 g, 0.1 mol) in 50 mL of anhydrous dichloromethane. Cool the flask in an ice bath to 0-5 °C.
- **Addition of Bromine:** Prepare a solution of bromine (e.g., 16.0 g, 0.1 mol) in 25 mL of anhydrous dichloromethane and place it in the dropping funnel. Add the bromine solution dropwise to the stirred but-1-ene solution over a period of 30-45 minutes, maintaining the temperature between 0-5 °C. The characteristic reddish-brown color of bromine should disappear as it reacts.
- **Reaction Completion and Quenching:** After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature. The disappearance of the bromine color indicates the completion of the reaction. Quench the reaction by slowly adding

50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic byproducts.

- **Work-up and Isolation:** Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer from the aqueous layer. Wash the organic layer with 50 mL of deionized water, followed by 50 mL of brine.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane solvent using a rotary evaporator.
- **Purification:** The crude **1,2-dibromobutane** can be purified by fractional distillation under reduced pressure.

Experimental Workflow



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Caption: Experimental workflow for the synthesis of **1,2-dibromobutane**.

Data Presentation

The following tables summarize the key quantitative data for **1,2-dibromobutane**.

Physical and Chemical Properties

Property	Value
Molecular Formula	C ₄ H ₈ Br ₂
Molecular Weight	215.91 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	166-168 °C (at 760 mmHg)
Density	1.789 g/mL at 25 °C

Spectroscopic Data

Technique	Data
¹ H NMR (CDCl ₃ , 300 MHz)	δ (ppm): 4.15 (m, 1H), 3.85 (m, 2H), 2.10 (m, 2H), 1.10 (t, 3H)
¹³ C NMR (CDCl ₃ , 75 MHz)	δ (ppm): 55.0, 38.5, 28.0, 11.5
Infrared (IR) (neat)	ν (cm ⁻¹): 2965, 2930, 2875 (C-H stretch), 1460, 1435 (C-H bend), 670, 560 (C-Br stretch)
Mass Spectrometry (MS)	m/z: 216 (M ⁺), 218 (M ⁺ +2), 137, 135, 55

Safety Considerations

- Bromine is highly corrosive, toxic, and causes severe burns. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
- The reaction is exothermic and should be cooled appropriately to control the reaction rate.

This guide provides a comprehensive overview of the synthesis of **1,2-dibromobutane** from but-1-ene. The detailed experimental protocol and spectroscopic data serve as a valuable resource for researchers and professionals in the field of organic and medicinal chemistry.

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